molecular formula C22H32N2O2 B8503801 N,N'-dicycloheptylisophthalamide

N,N'-dicycloheptylisophthalamide

Cat. No. B8503801
M. Wt: 356.5 g/mol
InChI Key: AHMSEFDJNQUQPX-UHFFFAOYSA-N
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Patent
US05166429

Procedure details

20.8 g of cycloheptylamine and 20.25 g of triethylamine were dissolved in 500 ml of methylenechloride, and then, 17.0 g of iso-phthaloyl chloride was added to thereto. The mixture was stiired at room temperature for 2 hours, and 500 ml of water was added to the reaction mixture. Then, conc. HCl was added thereto while stirring. Precipitated soli material was collected by filtration, washed with methylene chloride and water successively, and dried giving 28.7 g of N,N'-dicycloheptylisophthalamide.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([N:11]([CH2:14][CH3:15])CC)C.[C:16](Cl)(=[O:26])[C:17]1[CH:25]=[CH:24][CH:23]=[C:19]([C:20](Cl)=[O:21])[CH:18]=1.Cl>C(Cl)Cl.O>[CH:1]1([NH:8][C:16](=[O:26])[C:17]2[CH:25]=[CH:24][CH:23]=[C:19]([C:20]([NH:11][CH:14]3[CH2:15][CH2:6][CH2:7][CH2:1][CH2:2][CH2:3]3)=[O:21])[CH:18]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
C1(CCCCCC1)N
Name
Quantity
20.25 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Precipitated soli material was collected by filtration
WASH
Type
WASH
Details
washed with methylene chloride and water successively
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCCC1)NC(C1=CC(C(=O)NC2CCCCCC2)=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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